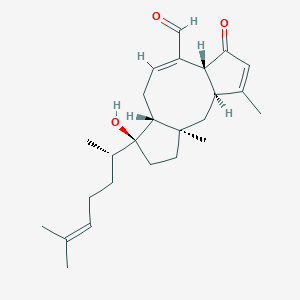

6-epi-3-Anhydroophiobolin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-epi-3-Anhydroophiobolin B, also known as this compound, is a useful research compound. Its molecular formula is C25H36O3 and its molecular weight is 384.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Activity

6-epi-3-Anhydroophiobolin B exhibits potent cytotoxic effects against various cancer cell lines. Studies have shown that it significantly inhibits the proliferation of human cancer cells, including:

- Leukemia Cells : Demonstrated IC50 values as low as 0.62 µM against Hs683 and 3.8 µM against U-87-MG cells, indicating strong anti-proliferative activity .

- Brain Cancer Models : In vivo studies revealed that this compound enhances survival rates in mouse models of glioblastoma and melanoma when administered intraperitoneally at doses of 10 mg/kg .

1.2 Antibacterial Properties

The compound has shown promising antibacterial activity against several strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. The presence of a hydroxyl group at C-6 has been linked to enhanced antibacterial effects, making it a candidate for developing new antimicrobial agents .

1.3 Antiparasitic Effects

Research indicates that this compound possesses trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests potential applications in treating parasitic infections, although further studies are needed to elucidate its mechanism of action .

Agricultural Applications

2.1 Phytotoxicity

The compound has been evaluated for its phytotoxic effects on various plant species. It exhibits selective toxicity towards certain weeds, which can be advantageous in agricultural practices to manage unwanted vegetation without harming crops .

| Compound | Target Plant | Effect |

|---|---|---|

| This compound | Green foxtail | Growth inhibition |

| Ophiobolin A | Various weeds | Synergistic effects |

Cosmetic Applications

Recent studies have explored the incorporation of sesterterpenoids like this compound into cosmetic formulations due to their potential skin benefits. The compound's properties may enhance skin hydration and provide anti-inflammatory effects, making it suitable for topical applications in skincare products .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound across different applications:

- Cytotoxicity Assays : A study reported that this compound reduced the survival rate of murine lymphoma cells by over 20%, showcasing its potential as an anticancer agent .

- Antibacterial Testing : In vitro tests demonstrated significant inhibition of bacterial growth, particularly in MRSA strains, supporting its use in developing new antibiotics .

特性

分子式 |

C25H36O3 |

|---|---|

分子量 |

384.6 g/mol |

IUPAC名 |

(1R,3S,7R,8E,11R,12S)-12-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |

InChI |

InChI=1S/C25H36O3/c1-16(2)7-6-8-18(4)25(28)12-11-24(5)14-20-17(3)13-21(27)23(20)19(15-26)9-10-22(24)25/h7,9,13,15,18,20,22-23,28H,6,8,10-12,14H2,1-5H3/b19-9-/t18-,20+,22+,23-,24+,25-/m0/s1 |

InChIキー |

NELFJHALXVSFHU-LTYVNTHZSA-N |

異性体SMILES |

CC1=CC(=O)[C@@H]/2[C@@H]1C[C@]3(CC[C@@]([C@@H]3C/C=C2/C=O)([C@@H](C)CCC=C(C)C)O)C |

正規SMILES |

CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)(C(C)CCC=C(C)C)O)C |

同義語 |

3-anhydroophiobolin B 6-epi-3-anhydroophiobolin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。